molecular formula C19H25NO4 B11079504 Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11079504
M. Wt: 331.4 g/mol
InChI Key: IXEWQDWLSGEPBF-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, a piperidine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the piperidine moiety through a series of substitution reactions. The ester functional group is then introduced via esterification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core and piperidine moiety can interact with various biological receptors, influencing signaling pathways and cellular responses. Detailed studies on its binding affinity and activity are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-methylpiperidin-1-yl)acetate: Shares the piperidine moiety but differs in the core structure.

    2-(5-ethyl-2-methylpiperidin-1-yl)ethanol: Contains a similar piperidine structure but lacks the benzofuran core.

Uniqueness

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is unique due to its combination of a benzofuran core, piperidine moiety, and ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H25NO4/c1-4-23-19(21)18-15-11-14(22-3)8-9-16(15)24-17(18)12-20-10-6-5-7-13(20)2/h8-9,11,13H,4-7,10,12H2,1-3H3

InChI Key

IXEWQDWLSGEPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3C

Origin of Product

United States

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